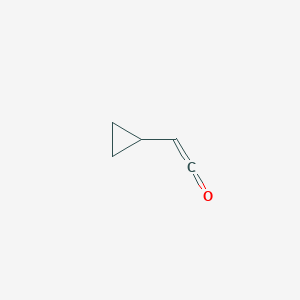

Ethenone, cyclopropyl-

Description

BenchChem offers high-quality Ethenone, cyclopropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethenone, cyclopropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

128871-21-6 |

|---|---|

Molecular Formula |

C5H6O |

Molecular Weight |

82.10 g/mol |

InChI |

InChI=1S/C5H6O/c6-4-3-5-1-2-5/h3,5H,1-2H2 |

InChI Key |

OGILDNZHSOSLPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C=C=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Cyclopropyl Methyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cyclopropyl methyl ketone, a versatile organic intermediate crucial in the pharmaceutical and agrochemical industries. This document details established synthetic methodologies, provides in-depth experimental protocols, and summarizes key analytical data for the characterization of this compound.

Synthesis of Cyclopropyl Methyl Ketone

Cyclopropyl methyl ketone can be synthesized through various routes, with the choice of method often depending on the availability of starting materials, scalability, and desired purity. The most common and well-documented laboratory-scale synthesis involves the intramolecular cyclization of 5-chloro-2-pentanone.

Synthesis from α-Acetyl-γ-butyrolactone

A widely employed two-step method utilizes α-acetyl-γ-butyrolactone as the starting material to first generate 5-chloro-2-pentanone, which is then cyclized to form cyclopropyl methyl ketone.[1][2][3]

Step 1: Synthesis of 5-Chloro-2-pentanone

The initial step involves the hydrolytic cleavage and decarboxylation of α-acetyl-γ-butyrolactone followed by chlorination.[1][2]

Step 2: Synthesis of Cyclopropyl Methyl Ketone

The synthesized 5-chloro-2-pentanone undergoes an intramolecular cyclization reaction in the presence of a base to yield cyclopropyl methyl ketone.[1][2]

A visual representation of this synthetic pathway is provided below.

Caption: Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone.

Alternative Synthetic Routes

Other notable methods for the synthesis of cyclopropyl methyl ketone include:

-

From 2-Methylfuran: This method involves a one-pot hydrogenation and hydrolysis of 2-methylfuran to produce acetyl-n-propanol, which is then chlorinated and cyclized.[4]

-

From Ethyl Acetoacetate and Ethylene Bromide: A classical approach involving the alkylation of ethyl acetoacetate followed by cyclization.[1]

-

Grignard Reaction: The reaction of methylmagnesium bromide with cyclopropyl cyanide.[1]

-

Friedel-Crafts Acylation: The acylation of cyclopropanol with acetyl chloride.[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of cyclopropyl methyl ketone from α-acetyl-γ-butyrolactone.

Preparation of 5-Chloro-2-pentanone[1][3]

-

In a 2-liter distilling flask equipped with a condenser, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

-

Heat the mixture, initiating the evolution of carbon dioxide. Control the heating rate to prevent foaming into the condenser.

-

Continue the distillation rapidly. After collecting 900 ml of distillate, add 450 ml of water to the flask and collect an additional 300 ml of distillate.

-

Separate the organic layer from the distillate. Extract the aqueous layer with three 150 ml portions of ether.

-

Combine the organic layer and the ether extracts and dry over calcium chloride.

-

Remove the ether by distillation. The resulting crude 5-chloro-2-pentanone can be used directly in the next step. A yield of 79-90% can be expected.

Preparation of Cyclopropyl Methyl Ketone[1][3]

-

In a 2-liter three-necked flask equipped with a stirrer and a reflux condenser, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.

-

Over a period of 15-20 minutes, add 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone to the sodium hydroxide solution.

-

If the reaction does not begin to boil during the addition, gently heat the flask to initiate boiling and continue for 1 hour.

-

Slowly add 370 ml of water over 20 minutes and continue to heat under reflux for an additional hour.

-

Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is completely removed from the reaction mixture.

-

Saturate the aqueous layer of the distillate with potassium carbonate.

-

Separate the upper layer of cyclopropyl methyl ketone. Extract the aqueous layer with two 150 ml portions of ether.

-

Combine the ketone layer and the ether extracts and dry over calcium chloride.

-

Fractionally distill the dried solution to obtain pure cyclopropyl methyl ketone. The expected yield is between 77-83%.

Characterization of Cyclopropyl Methyl Ketone

The characterization of the synthesized cyclopropyl methyl ketone is essential to confirm its identity and purity. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

A general workflow for the characterization process is outlined below.

Caption: Workflow for the Characterization of Cyclopropyl Methyl Ketone.

Physical Properties

The table below summarizes the key physical properties of cyclopropyl methyl ketone.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O | [6][7] |

| Molecular Weight | 84.12 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [8][9] |

| Boiling Point | 114 °C | [6][10] |

| Melting Point | < -70 °C | [6] |

| Density | 0.849 - 0.903 g/mL at 25 °C | [6][10] |

| Refractive Index (n²⁰/D) | 1.422 - 1.426 | [6][10] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of cyclopropyl methyl ketone.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H NMR | ~0.8-1.1 | m | |

| ~1.8-2.1 | m | ||

| ~2.2 | s | ||

| ¹³C NMR | ~10 | ||

| ~20 | |||

| ~30 | |||

| ~208 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The provided data is an approximation based on typical values.

IR spectroscopy is used to identify the functional groups present in the molecule. The key absorption peak for cyclopropyl methyl ketone is the carbonyl stretch.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1700 |

| C-H (Cyclopropyl) | ~3000-3100 |

| C-H (Methyl) | ~2850-2950 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Fragment |

| 84 | High | [M]⁺ |

| 69 | High | [M-CH₃]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

Chromatographic Data

Gas chromatography (GC) is a powerful technique for assessing the purity of cyclopropyl methyl ketone.

| Technique | Column | Conditions | Retention Time |

| Gas Chromatography (GC) | Standard non-polar | Varies | Kovats Retention Index: 704-730[11] |

A high purity of >99% is often reported for commercially available cyclopropyl methyl ketone, as determined by GC analysis.[8]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Page loading... [guidechem.com]

- 3. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]

- 4. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 5. cyclopropyl methyl ketone synthesis [sincerechemicals.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scbt.com [scbt.com]

- 8. file.leyan.com [file.leyan.com]

- 9. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. Cyclopropyl methyl ketone | 765-43-5 [chemicalbook.com]

- 11. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Cyclopropyl Ethenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopropyl ethenone (also known as cyclopropyl methyl ketone), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification and utilization in research and development.

Spectroscopic Data Summary

The key spectroscopic data for cyclopropyl ethenone are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1 | s | 3H | -CH₃ (Methyl protons) |

| ~1.8 | m | 1H | -CH (Cyclopropyl methine proton) |

| ~0.8-1.0 | m | 4H | -CH₂- (Cyclopropyl methylene protons) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~208 | C=O (Carbonyl carbon) |

| ~30 | -CH₃ (Methyl carbon) |

| ~18 | -CH (Cyclopropyl methine carbon) |

| ~10 | -CH₂- (Cyclopropyl methylene carbons) |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2980-3080 | Medium | C-H stretch (cyclopropyl) |

| ~2920-2960 | Medium | C-H stretch (methyl) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1020 | Medium | C-C stretch (cyclopropyl ring) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 84 | High | [M]⁺ (Molecular ion) |

| 69 | High | [M-CH₃]⁺ |

| 43 | Base Peak | [CH₃CO]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples like cyclopropyl ethenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of cyclopropyl ethenone (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[1] A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube. The spectra are acquired on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz for ¹H NMR). For ¹³C NMR, a greater number of scans is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

For liquid samples, the ATR-FTIR method is a common and convenient technique.[2] A small drop of cyclopropyl ethenone is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument measures the absorption of infrared radiation by the sample over a typical range of 4000-400 cm⁻¹. After the measurement, the crystal is cleaned with a suitable solvent.

Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[3] This high energy also induces fragmentation of the molecular ion into smaller, characteristic fragment ions. These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion. For ketones like cyclopropyl ethenone, a common fragmentation pattern is alpha-cleavage, where the bond adjacent to the carbonyl group is broken.[4][5]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of Cyclopropyl Ethenone

This diagram visualizes the primary fragmentation pathways of cyclopropyl ethenone under electron ionization.

Caption: Key fragmentation pathways of cyclopropyl ethenone in EI-MS.

References

Conformational Landscape of Cyclopropyl Methyl Ketone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational preferences of cyclopropyl methyl ketone, a molecule of interest in organic synthesis and medicinal chemistry. By integrating data from experimental techniques such as microwave spectroscopy, gas-phase electron diffraction, and vibrational (infrared and Raman) spectroscopy, alongside computational studies, this document elucidates the structural and energetic landscape of the molecule's conformers. Key quantitative data, including rotational constants, dihedral angles, and energy barriers, are summarized for comparative analysis. Detailed experimental and computational protocols are provided to ensure reproducibility and further investigation.

Introduction

The conformational analysis of flexible molecules is a cornerstone of understanding their chemical reactivity, physical properties, and biological activity. Cyclopropyl methyl ketone presents a compelling case study due to the interplay between the steric and electronic effects of the cyclopropyl and acetyl moieties. The orientation of the carbonyl group relative to the cyclopropyl ring dictates the molecule's overall shape and electronic distribution, influencing its interactions in chemical and biological systems.

This guide focuses on the two primary conformers of cyclopropyl methyl ketone: the s-cis and s-trans rotamers. The s-cis conformation, where the carbonyl bond is eclipsed with a C-C bond of the cyclopropyl ring, has been consistently identified as the most stable form.[1][2] This preference is attributed to favorable electronic interactions between the carbonyl group and the Walsh orbitals of the cyclopropyl ring. The s-trans conformer, where the carbonyl bond is anti-periplanar to a C-C bond of the ring, represents a local energy minimum.[1]

Conformational Equilibrium

The conformational landscape of cyclopropyl methyl ketone is dominated by the equilibrium between the s-cis and s-trans forms. The following diagram illustrates this equilibrium and the transition state that separates the two conformers.

Quantitative Conformational Data

A thorough understanding of the conformational preferences of cyclopropyl methyl ketone requires the analysis of quantitative data obtained from various experimental and theoretical methods. The following tables summarize the key parameters that define the geometry and relative energies of the s-cis and s-trans conformers.

Table 1: Conformational Energy Landscape

| Parameter | s-cis Conformer | s-trans Conformer | Method | Reference |

| Relative Energy | Global Minimum | Local Minimum | Ab initio | [1] |

| Enthalpy Difference (ΔH) | 0 | 217 cm⁻¹ (621 cal/mol) | Raman (liquid) | |

| Dihedral Angle (O=C-C-H) | 180° | 0° | Computational | [2] |

Table 2: Rotational Barriers

| Transition | Energy Barrier | Method | Reference |

| Methyl Group Torsion | 381 cm⁻¹ (1.09 kcal/mol) | Far-IR (gas) |

Note: Data for the rotational barrier of the acetyl group and experimentally determined rotational constants are not available in the reviewed literature.

Experimental and Computational Methodologies

The determination of the conformational properties of cyclopropyl methyl ketone relies on a combination of experimental and computational techniques. This section details the protocols for the key methods cited in this guide.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of gaseous compounds.

Experimental Protocol:

-

Sample Introduction: A gaseous sample of cyclopropyl methyl ketone is introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy electron beam is directed at the effusing gas jet.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.

-

Data Analysis: The radial distribution of scattered electrons is analyzed to determine internuclear distances and bond angles. The relative abundance of conformers can also be estimated from the diffraction data.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its conformation.

Experimental Protocol:

-

Sample Preparation: Spectra are recorded for the gaseous, liquid, and solid states. Gas-phase spectra are obtained using a gas cell. Liquid-phase spectra are recorded using a liquid cell or as a thin film. Solid-state spectra are typically obtained by depositing the sample onto a cold window.

-

Data Acquisition: Infrared and Raman spectra are recorded over a wide spectral range.

-

Conformer Identification: Different conformers exhibit distinct vibrational frequencies. By analyzing the spectra at different temperatures, the enthalpy difference between conformers can be determined from the change in the relative intensities of their characteristic bands.

Computational Chemistry

Ab initio and density functional theory (DFT) calculations are invaluable tools for exploring the potential energy surface of a molecule.

Computational Protocol (Gaussian):

-

Input Structure Generation: Initial 3D structures of the s-cis and s-trans conformers are generated.

-

Geometry Optimization: The geometries of the conformers are optimized to find the energy minima on the potential energy surface.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies.

-

Potential Energy Surface Scan: To determine the rotational barrier, a relaxed potential energy surface scan is performed by systematically rotating the dihedral angle defining the orientation of the acetyl group relative to the cyclopropyl ring.

The following diagram illustrates a typical workflow for the computational analysis of cyclopropyl methyl ketone.

Conclusion

The conformational analysis of cyclopropyl methyl ketone reveals a clear preference for the s-cis conformer, a finding supported by a convergence of experimental and computational evidence. This preference is a key determinant of the molecule's physical and chemical properties. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers in drug development and organic synthesis to understand and predict the behavior of this and related molecular systems. Further experimental work, particularly high-resolution microwave spectroscopy to determine precise rotational constants and the rotational barrier of the acetyl group, would provide a more complete picture of the conformational dynamics of cyclopropyl methyl ketone.

References

An In-depth Technical Guide to the Ring Strain Effects in Cyclopropyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group is a fascinating and increasingly important structural motif in organic chemistry, particularly within the fields of medicinal chemistry and drug development. Its unique electronic properties, conferred by the significant ring strain inherent in the three-membered ring, dramatically influence the reactivity and characteristics of adjacent functional groups. This technical guide provides a comprehensive examination of the effects of ring strain in cyclopropyl ketones. It covers the fundamental principles of bonding and conformation, detailed spectroscopic and structural data, key synthetic methodologies, and the characteristic reactivity patterns that arise from the interplay between the strained ring and the carbonyl group. This document is intended to serve as a detailed resource for researchers leveraging the unique properties of cyclopropyl ketones in synthesis and drug design.

Introduction: The Nature of the Cyclopropyl Group

The three-membered ring of cyclopropane is subject to immense strain, a combination of angle strain (due to the compression of C-C-C bond angles to 60° from the ideal 109.5° for sp³ hybridized carbon) and torsional strain (from the eclipsing of C-H bonds). The total strain energy is approximately 115 kJ/mol (27.5 kcal/mol). To accommodate this geometry, the carbon-carbon bonds are not simple σ-bonds but are instead "bent" or "banana" bonds, containing significant p-character. This unique hybridization imparts properties akin to a carbon-carbon double bond, allowing the cyclopropyl group to engage in electronic conjugation with adjacent π-systems, such as a carbonyl group. This interaction is central to the distinct chemical and physical properties of cyclopropyl ketones.

Bonding, Structure, and Conformation

Electronic Structure: The Walsh Model

The electronic behavior of the cyclopropane ring is best described by the Walsh model. This model proposes that the carbon atoms are sp² hybridized. Two sp² orbitals from each carbon form C-H bonds, while the third is directed towards the center of the ring, forming a central, bonding molecular orbital from the overlap of three sp² orbitals. The remaining p-orbital on each carbon atom combines to form a set of three molecular orbitals (one bonding, two anti-bonding) that resemble the π-system of an aromatic ring and are responsible for the ring's "double-bond character." It is this high-lying, p-character HOMO that allows for effective conjugation with the π* orbital of an adjacent carbonyl group.

Conformational Analysis

The conjugation between the cyclopropyl ring and the carbonyl group is highly dependent on their relative orientation. Rotation around the C-C single bond connecting the two moieties gives rise to two primary conformers: s-cis (or bisected) and s-trans (or gauche).

-

s-cis (Bisected): The carbonyl bond eclipses one of the C-C bonds of the cyclopropyl ring. This conformation maximizes the overlap between the p-orbitals of the carbonyl group and the Walsh orbitals of the ring, leading to effective conjugation.

-

s-trans (Gauche): The carbonyl bond is rotated away from the ring. This conformation minimizes steric hindrance but reduces electronic conjugation.

For cyclopropyl methyl ketone, experimental and computational studies have shown that the s-cis conformer is the global energy minimum , being more stable than the s-trans conformer.[1]

Quantitative Structural and Energy Data

The geometry and conformational energetics of cyclopropyl ketones have been precisely determined using techniques like gas-phase electron diffraction and vibrational spectroscopy.

Table 1: Structural Parameters of Cyclopropyl Methyl Ketone (s-cis conformer) Data from gas-phase electron diffraction.[2]

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C=O | 1.216 ± 0.003 | |

| C(ring)-C(keto) | 1.474 ± 0.004 | |

| C-C (ring, avg) | 1.514 ± 0.002 | |

| C-CH₃ | 1.517 ± 0.004 | |

| **Bond Angles (°) ** | ||

| C(ring)-C(keto)-O | 120.3 ± 0.4 | |

| C(ring)-C(keto)-C(methyl) | 118.0 ± 0.4 |

Table 2: Conformational Energy of Cyclopropyl Methyl Ketone Data from Raman spectroscopy.[3]

| Conformer | Relative Stability | Enthalpy Difference (ΔH) |

| s-cis | More Stable | 0 kcal/mol (Reference) |

| s-trans | Less Stable | 0.62 ± 0.1 kcal/mol |

Spectroscopic Signatures

The unique electronic structure of cyclopropyl ketones gives rise to characteristic spectroscopic features.

Infrared (IR) Spectroscopy

The key feature in the IR spectrum is the C=O stretching frequency. Due to conjugation with the cyclopropyl ring, the C=O bond is weakened, resulting in a lower stretching frequency compared to a simple, non-conjugated aliphatic ketone.

Table 3: Comparative Carbonyl (C=O) IR Stretching Frequencies

| Compound | Structure | C=O Frequency (cm⁻¹) | Rationale |

| Acetone | Saturated | ~1715 | Standard acyclic ketone reference |

| Cyclopropyl Methyl Ketone | Cyclopropyl Conjugated | ~1695 | Lowered due to conjugation with the ring |

| Methyl Vinyl Ketone | α,β-Unsaturated | ~1685 | Lowered due to standard π-conjugation |

| Cyclobutanone | Strained Ring (no conj.) | ~1785 | Increased due to angle strain |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The strained ring also significantly influences NMR chemical shifts. The cyclopropyl protons appear at an unusually high field (upfield) due to the diamagnetic anisotropy of the ring. In ¹³C NMR, the carbonyl carbon is notably shielded (shifted upfield) compared to its saturated acyclic counterparts, a direct consequence of the electronic donation from the cyclopropyl ring.[4][5]

Table 4: Typical ¹H and ¹³C NMR Chemical Shifts for Cyclopropyl Methyl Ketone

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | -CH₃ (acetyl) | 2.1 - 2.2 | |

| -CH- (methine, on ring) | 1.7 - 1.9 | ||

| -CH₂- (methylene, on ring) | 0.7 - 1.1 | Characteristic upfield shift | |

| ¹³C | C =O (carbonyl) | 207 - 209 | Shielded relative to acetone (~213 ppm) |

| -C H₃ (acetyl) | 28 - 30 | ||

| -C H- (methine, on ring) | 16 - 18 | ||

| -C H₂- (methylene, on ring) | 9 - 11 |

Synthesis and Experimental Protocols

Cyclopropyl ketones are accessible through various synthetic routes. A classic and reliable method is the intramolecular cyclization of γ-halo ketones.

Key Experiment: Synthesis of Cyclopropyl Methyl Ketone

This protocol describes the preparation of cyclopropyl methyl ketone from 5-chloro-2-pentanone, which is itself generated from α-acetyl-γ-butyrolactone.[4]

Protocol: Intramolecular Cyclization of 5-Chloro-2-pentanone

-

Apparatus Setup: A 2-liter, three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a 500-mL dropping funnel.

-

Base Preparation: A solution of 180 g (4.5 moles) of sodium hydroxide pellets in 180 mL of water is placed in the flask.

-

Addition of Halo-ketone: Over a period of 15–20 minutes, 361.5 g (~3 moles) of crude 5-chloro-2-pentanone is added to the stirred sodium hydroxide solution.

-

Reaction: If the reaction does not begin to boil during the addition, the flask is gently heated to initiate boiling, which is then maintained for 1 hour.

-

Workup - Distillation: The condenser is arranged for distillation. A mixture of water and the ketone product is distilled from the reaction mixture until the organic layer is completely removed.

-

Workup - Extraction: The aqueous layer of the distillate is saturated with potassium carbonate to salt out the product. The upper organic layer (cyclopropyl methyl ketone) is separated. The aqueous layer is then extracted twice with 150-mL portions of diethyl ether.

-

Drying and Isolation: The combined ether extracts and the initial organic layer are dried over anhydrous calcium chloride. The ether is removed by distillation, and the remaining liquid is fractionally distilled to yield pure cyclopropyl methyl ketone.

Reactivity Driven by Ring Strain

The high strain energy of the cyclopropyl ring serves as a powerful thermodynamic driving force for reactions involving ring-opening. This unique reactivity makes cyclopropyl ketones versatile intermediates in organic synthesis.

Acid-Catalyzed Ring Opening

In the presence of acid, the carbonyl oxygen is protonated, which enhances the electron-withdrawing nature of the carbonyl group. This activation facilitates the cleavage of one of the proximal C-C bonds of the cyclopropane ring. The ring opens to form a resonance-stabilized homoenolate cation, which is then trapped by a nucleophile.[6] This process effectively converts the cyclopropyl ketone into a linear γ-functionalized ketone.

Radical and Photochemical Reactions

Cyclopropyl ketones are excellent substrates in radical reactions. The one-electron reduction of an aryl cyclopropyl ketone, often initiated by photoredox catalysis, generates a radical anion. This intermediate readily undergoes ring-opening to form a more stable, distonic radical anion. This species can then be trapped intramolecularly or intermolecularly by alkenes or alkynes, leading to formal [3+2] cycloaddition reactions to construct five-membered rings.[7]

Protocol: Photocatalytic [3+2] Cycloaddition of an Aryl Cyclopropyl Ketone Adapted from Lu, Z. et al., J. Am. Chem. Soc. 2011, 133 (5), pp 1162–1164.[7]

-

Preparation: An oven-dried vial is charged with the aryl cyclopropyl ketone substrate (1.0 equiv), Ru(bpy)₃Cl₂ (2.5 mol%), La(OTf)₃ (1.0 equiv), and a magnetic stir bar.

-

Solvent and Reagents: The vial is sealed with a septum and purged with nitrogen. Anhydrous acetonitrile is added, followed by N,N,N',N'-tetramethylethylenediamine (TMEDA, 5.0 equiv).

-

Reaction Conditions: The vial is placed approximately 2 cm from a 26 W compact fluorescent lamp and stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction mixture is concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the cyclopentane product.

Applications in Drug Development

The incorporation of a cyclopropyl ring is a common strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The ring can act as a "bioisostere" for a double bond or a gem-dimethyl group. Its rigid nature helps to lock in a specific conformation, potentially increasing binding affinity to a biological target. Furthermore, the electronic properties of the cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism. The unique reactivity of cyclopropyl ketones makes them valuable building blocks for accessing complex molecular scaffolds found in numerous bioactive molecules.

Conclusion

The ring strain in cyclopropyl ketones is not merely a structural curiosity but a profound determinant of their physical and chemical properties. The unique sp²-like hybridization and Walsh orbitals of the cyclopropane ring enable electronic conjugation with the adjacent carbonyl group, leading to distinct spectroscopic signatures and a preference for a bisected s-cis conformation. This inherent strain provides a potent thermodynamic driving force for a variety of synthetic transformations, most notably ring-opening reactions under acidic, basic, or radical conditions. A thorough understanding of these principles allows researchers to harness the latent reactivity of cyclopropyl ketones, making them powerful and versatile intermediates for the construction of complex molecules relevant to the pharmaceutical and agrochemical industries.

References

- 1. uwlax.edu [uwlax.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Utility of Cyclopropyl Methyl Ketone: A Technical Guide

An in-depth exploration of the discovery, synthesis, and applications of cyclopropyl methyl ketone for researchers, scientists, and drug development professionals.

Cyclopropyl methyl ketone, a versatile organic compound, holds a significant position in the landscape of chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique structural motif, featuring a strained cyclopropyl ring adjacent to a carbonyl group, imparts distinct reactivity that has been harnessed for the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of cyclopropyl methyl ketone, along with detailed experimental protocols and a summary of its key applications.

Discovery and History

The journey to the synthesis of cyclopropyl methyl ketone is intrinsically linked to the broader history of the discovery and preparation of cyclopropane derivatives. The first synthesis of a cyclopropane compound was achieved by August Freund in 1881 through an intramolecular Wurtz reaction of 1,3-dibromopropane using sodium.[3] This was followed by the work of Gustav Gustavson in 1887, who developed an improved method using zinc, which is now a well-established named reaction.[3]

Early methods for the preparation of cyclopropyl methyl ketone itself were developed in the early 20th century. A notable procedure, and one that laid the groundwork for modern syntheses, was reported by Zelinsky and Dengin. Their approach involved the intramolecular cyclization of a 5-halo-2-pentanone.[4] Over the years, various synthetic strategies have been developed, including methods starting from ethyl acetoacetate and ethylene bromide, and the reaction of methylmagnesium bromide with cyclopropyl cyanide.[4] However, the synthesis via the cyclization of 5-chloro-2-pentanone, often derived from α-acetyl-γ-butyrolactone, remains one of the most common and well-documented routes.[4]

Physicochemical and Spectroscopic Data

Cyclopropyl methyl ketone is a colorless liquid with a characteristic fruity odor.[5] A summary of its key physical and spectroscopic properties is presented in the tables below for easy reference and comparison.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [5] |

| Molecular Weight | 84.12 g/mol | [6] |

| Boiling Point | 114 °C | [7][8] |

| Melting Point | < -70 °C | [9] |

| Density | 0.849 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.424 | [7] |

| Flash Point | 21 °C | [7] |

| Solubility | Moderately soluble in water; soluble in most organic solvents. | [5] |

Spectroscopic Data

| Spectroscopy Type | Key Data Points | Reference |

| Mass Spectrometry (GC-MS, EI) | m/z: 43 (100%), 69 (77.8%), 41 (55.2%), 84 (27.3%), 39 (25.8%) | [6] |

| ¹H NMR | Chemical shifts and multiplicities are available in public databases. | [10] |

| ¹³C NMR | Chemical shifts are available in public databases. | [10] |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequency. | |

| Raman Spectroscopy | Spectral data is available in public databases. | [6] |

Synthesis of Cyclopropyl Methyl Ketone

The most prevalent and well-documented laboratory and industrial synthesis of cyclopropyl methyl ketone involves a two-step process starting from α-acetyl-γ-butyrolactone. The first step is the hydrolytic decarboxylation and chlorination of α-acetyl-γ-butyrolactone to form 5-chloro-2-pentanone. The subsequent step is an intramolecular cyclization of 5-chloro-2-pentanone under basic conditions to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-pentanone from α-Acetyl-γ-butyrolactone [11]

-

Reagents:

-

α-Acetyl-γ-butyrolactone (384 g, 3 moles)

-

Concentrated hydrochloric acid (450 mL)

-

Water (525 mL)

-

Ether

-

Calcium chloride (anhydrous)

-

-

Procedure:

-

A mixture of concentrated hydrochloric acid, water, and α-acetyl-γ-butyrolactone is placed in a 2-liter distilling flask equipped with a condenser and a receiver cooled in an ice-water bath.

-

The mixture is heated, and distillation is commenced. Carbon dioxide is evolved during the reaction.

-

The distillation is carried out rapidly. After collecting approximately 900 mL of distillate, 450 mL of water is added to the distilling flask, and another 300 mL of distillate is collected.

-

The organic layer from the distillate is separated. The aqueous layer is extracted with three 150-mL portions of ether.

-

The combined organic layer and ether extracts are dried over anhydrous calcium chloride.

-

The ether is removed by distillation, and the crude 5-chloro-2-pentanone is obtained. The yield is typically in the range of 79-90%.

-

Protocol 2: Synthesis of Cyclopropyl Methyl Ketone from 5-Chloro-2-pentanone [11]

-

Reagents:

-

5-Chloro-2-pentanone (361.5 g, 3 moles)

-

Sodium hydroxide (180 g, 4.5 moles)

-

Water (180 mL)

-

Ether

-

Potassium carbonate

-

Calcium chloride (anhydrous)

-

-

Procedure:

-

A solution of sodium hydroxide in water is placed in a 2-liter three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.

-

The crude 5-chloro-2-pentanone is added to the sodium hydroxide solution over 15-20 minutes. The reaction is exothermic and may begin to boil.

-

The mixture is heated under reflux for 1 hour.

-

Water (370 mL) is then added slowly, and the mixture is refluxed for an additional hour.

-

The condenser is arranged for distillation, and a mixture of water and cyclopropyl methyl ketone is distilled.

-

The aqueous layer of the distillate is saturated with potassium carbonate, and the organic layer of cyclopropyl methyl ketone is separated.

-

The aqueous layer is extracted with two 150-mL portions of ether.

-

The combined organic layer and ether extracts are dried over anhydrous calcium chloride.

-

The ether is removed by distillation, and the final product, cyclopropyl methyl ketone, is purified by fractional distillation. The yield is typically between 77-83%.[11]

-

Synthesis Workflow Diagrams

The following diagrams illustrate the key synthetic pathways for cyclopropyl methyl ketone.

An alternative, more recent approach involves the direct cleavage of α-acetyl-γ-butyrolactone in the presence of a metal halide catalyst.

Applications in Drug Development and Agrochemicals

Cyclopropyl methyl ketone serves as a crucial building block in the synthesis of a wide range of commercially important molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its unique structure allows for the introduction of the cyclopropyl moiety, which can significantly impact the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.

-

Pharmaceuticals: It is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notable examples include antiviral drugs like Efavirenz, which is used in the treatment of HIV, as well as certain antidepressants and anti-inflammatory agents.[1]

-

Agrochemicals: In the agrochemical industry, cyclopropyl methyl ketone is utilized in the production of fungicides and herbicides.[5] For instance, it is a precursor for the synthesis of the fungicide propiconazole.[4]

The reactivity of the ketone functional group and the strained cyclopropyl ring allows for a diverse array of chemical transformations, making it a valuable tool for medicinal and process chemists.[2]

Conclusion

Cyclopropyl methyl ketone, a compound with a rich history rooted in the early explorations of cyclopropane chemistry, has evolved into a pivotal intermediate in modern organic synthesis. Its efficient and well-established synthetic routes, coupled with its unique chemical reactivity, have solidified its importance in the development of essential medicines and crop protection agents. The detailed understanding of its synthesis and properties provided in this guide serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. baranlab.org [baranlab.org]

- 5. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]

- 6. Highly Efficient Methyl Ketone Synthesis by Water-Assisted C−C Coupling between Olefins and Photoactivated Acetone [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cyclopropane synthesis [organic-chemistry.org]

- 9. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyclopropyl Methyl Ketone: An Important Organic Synthesis Intermediate [sincerechemicals.com]

The Photochemical Landscape of Aryl Cyclopropyl Ketones: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl cyclopropyl ketones represent a unique class of chromophores whose photochemical behavior is dictated by the interplay between the aromatic ketone moiety and the strained cyclopropyl ring. Upon photoexcitation, these molecules exhibit a rich and varied reactivity, including characteristic Norrish Type I reactions, ring-opening, and cycloadditions. This technical guide provides an in-depth exploration of the core photochemical properties of aryl cyclopropyl ketones, detailing their reaction mechanisms, summarizing key photophysical data, and outlining the experimental protocols used for their characterization. This document is intended to serve as a comprehensive resource for researchers leveraging the unique photoreactivity of these compounds in synthetic chemistry and drug development.

Introduction

The conjugation of an aryl ketone with a cyclopropyl ring creates a system with distinct photochemical properties. The aryl ketone serves as the primary chromophore, absorbing ultraviolet light to reach an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). The high ring strain of the adjacent cyclopropane ring (approximately 27.5 kcal/mol) makes the α-bond between the carbonyl group and the cyclopropyl ring susceptible to cleavage from this excited triplet state. This initial bond scission is the gateway to a variety of reaction pathways, making aryl cyclopropyl ketones versatile building blocks in photochemistry. Their reactions are often initiated by a Norrish Type I cleavage, which involves the homolysis of the bond between the carbonyl carbon and the cyclopropyl ring to form a biradical intermediate[1][2]. The subsequent fate of this intermediate defines the final product distribution.

Photophysical Properties

The absorption of a photon by an aryl cyclopropyl ketone promotes the molecule to an excited singlet state. For many aryl ketones, this is typically an n→π* transition. This singlet state is short-lived and can either fluoresce or, more commonly, undergo intersystem crossing to the corresponding triplet state. The triplet state is the key reactive intermediate in most of the photochemical reactions discussed herein. The efficiency of these processes is governed by the compound's intrinsic photophysical parameters.

Table 1: Photophysical and Photochemical Data for Selected Aryl Cyclopropyl Ketones and Related Compounds

| Compound | λmax (nm) | Molar Absorptivity, ε (M⁻¹cm⁻¹) | Triplet Energy, E_T (kcal/mol) | Quantum Yield (Φ) | Reaction Type & Conditions |

| Phenyl cyclopropyl ketone | ~242, ~278 | Not Reported | ~74 (estimated from benzophenone) | Not Reported | - |

| 1-(o-tolyl)-1-benzoylcyclopropane | Not Reported | Not Reported | Not Reported | 0.14 | Intramolecular H-abstraction (Cyclohexane)[3] |

| 2-(o-tolyl)-2-benzoyloxirane | Not Reported | Not Reported | Not Reported | 0.05 (for secondary product) | Ring-opening and rearrangement (Cyclohexane)[3] |

| Valerophenone | 313 | Not Reported | 73.5 | 0.30 | Norrish Type II (Benzene) |

| Benzophenone | ~252, ~340 | ~18,000, ~150 | 69 | >0.9 | Photoreduction (in H-donating solvents) |

Note: Data for aryl cyclopropyl ketones is sparse in the literature. Values for related ketones are provided for context. Triplet energies are often determined from the 0-0 transition in the phosphorescence spectrum measured at low temperatures (e.g., 77 K) in a glassy matrix.

Key Photochemical Reactions and Mechanisms

The excited triplet state of aryl cyclopropyl ketones is the origin of their diverse photoreactivity. The primary processes include Norrish Type I cleavage, photocatalytic cycloadditions, and rearrangements.

Norrish Type I Reaction and Subsequent Pathways

The hallmark of aryl cyclopropyl ketone photochemistry is the Norrish Type I α-cleavage. This reaction involves the homolytic cleavage of the bond between the carbonyl group and the cyclopropyl ring, generating an acyl radical and a cyclopropylcarbinyl radical. This process can also be viewed as a ring-opening of the cyclopropane to form a 1,5-biradical.

The resulting biradical is a versatile intermediate that can undergo several subsequent reactions:

-

Intramolecular Cyclization: The biradical can cyclize to form five-membered rings, such as substituted cyclopentanes or dihydrofurans.

-

Hydrogen Abstraction: Intramolecular hydrogen abstraction can lead to the formation of unsaturated open-chain ketones (enones).

-

Fragmentation: In some cases, the biradical can undergo further fragmentation.

Photocatalytic [3+2] Cycloadditions

A significant application of aryl cyclopropyl ketone photochemistry is in visible-light-mediated [3+2] cycloadditions to form highly substituted cyclopentanes. This transformation does not rely on direct excitation of the ketone but instead on a photocatalytic cycle. A photoredox catalyst, such as Ru(bpy)₃²⁺, is excited by visible light and then reduces the aryl cyclopropyl ketone to a radical anion. This radical anion undergoes facile ring-opening to a distonic radical anion, which then acts as the three-carbon component in the cycloaddition with an alkene. The use of a chiral Lewis acid in tandem with the photocatalyst can achieve high enantioselectivity[4].

Experimental Protocols

Characterizing the photochemical properties of aryl cyclopropyl ketones requires specialized experimental techniques to measure transient species and determine reaction efficiencies.

Determination of Photochemical Quantum Yield (Φ)

The quantum yield is a critical measure of the efficiency of a photochemical reaction. It is defined as the number of molecules reacted divided by the number of photons absorbed. A common method for its determination is the comparative method using a chemical actinometer.

Protocol: Quantum Yield Determination via Chemical Actinometry

-

Actinometer Preparation: Prepare a solution of a chemical actinometer with a known quantum yield (e.g., potassium ferrioxalate) that absorbs light at the intended irradiation wavelength.

-

Sample Preparation: Prepare a solution of the aryl cyclopropyl ketone in the desired solvent. The concentration should be adjusted to ensure sufficient absorbance (>99% of incident light is absorbed) at the irradiation wavelength.

-

Irradiation: Irradiate both the actinometer and the sample solution in parallel using a merry-go-round photoreactor to ensure equal photon flux to all samples. A monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter) should be used.

-

Actinometer Analysis: After irradiation, analyze the actinometer solution to determine the extent of its photochemical conversion. For ferrioxalate, this involves complexation of the produced Fe²⁺ ions with 1,10-phenanthroline and spectrophotometric quantification. This measurement allows for the calculation of the total photon flux.

-

Sample Analysis: Analyze the irradiated sample solution using a suitable analytical technique (e.g., GC-MS, HPLC, or NMR with an internal standard) to quantify the amount of starting material consumed or product formed.

-

Calculation: The quantum yield (Φ_sample) is calculated using the following formula: Φ_sample = (moles of sample reacted / moles of actinometer reacted) * Φ_actinometer

Transient Absorption Spectroscopy (Laser Flash Photolysis)

To directly observe and characterize the short-lived intermediates (e.g., triplet states, radicals), nanosecond transient absorption (TA) spectroscopy is employed.

Protocol: Nanosecond Transient Absorption Spectroscopy

-

Sample Preparation: Prepare a solution of the aryl cyclopropyl ketone in a suitable, degassed spectroscopic-grade solvent. The concentration is optimized to have an absorbance of ~0.5-1.0 at the excitation wavelength.

-

Experimental Setup: The setup consists of a high-energy pulsed laser (the "pump," e.g., a Nd:YAG laser providing a 266 or 355 nm pulse) and a broad-spectrum, high-intensity lamp (the "probe," e.g., a xenon arc lamp). The pump and probe beams are crossed at the sample cuvette.

-

Data Acquisition: The pump laser pulse excites the sample, generating the transient species. The probe beam passes through the sample, and its transmitted intensity is measured by a fast detector (e.g., a photomultiplier tube or an ICCD camera) connected to an oscilloscope.

-

Spectral and Kinetic Analysis:

-

By measuring the change in absorbance (ΔA) immediately after the laser flash across a range of wavelengths, a transient absorption spectrum is constructed. This spectrum provides a "fingerprint" of the intermediate(s).

-

By fixing the probe wavelength at a maximum of the transient absorption and monitoring the decay of the ΔA signal over time, the lifetime of the transient species can be determined.

-

-

Quenching Studies: The identity of the transient (e.g., a triplet state) can be confirmed by adding a known quencher (e.g., oxygen or dienes for triplets) and observing the effect on the transient's lifetime.

Applications in Drug Development and Synthesis

The unique photoreactivity of aryl cyclopropyl ketones makes them valuable tools in several areas:

-

Complex Molecule Synthesis: As demonstrated by the [3+2] cycloaddition, these ketones are precursors to densely functionalized carbocycles, which are common motifs in natural products and pharmaceutical agents[4].

-

Photocleavable Protecting Groups: The ability to induce C-C bond cleavage with light suggests potential applications in the design of novel photocleavable protecting groups, allowing for the controlled release of therapeutic agents or the spatial and temporal control of chemical reactions.

-

Photoactivated Pro-drugs: The photochemical ring-opening can be envisioned as a triggering mechanism for the activation of a pro-drug at a specific site in the body by applying light, a strategy employed in photodynamic therapy. The Norrish Type I reaction, in particular, has been studied in the context of photoactive drug precursors[4].

Conclusion

Aryl cyclopropyl ketones are a fascinating class of molecules with a rich photochemistry primarily driven by the cleavage of the strained cyclopropyl ring from an excited triplet state. Understanding their core photophysical properties, reaction mechanisms, and the experimental techniques used to probe them is essential for harnessing their synthetic potential. From the construction of complex molecular architectures to potential applications in targeted drug delivery, the light-induced transformations of aryl cyclopropyl ketones offer a powerful and versatile platform for innovation in chemistry and medicine.

References

A Technical Guide to the Thermochemical Properties of Cyclopropyl-ethenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for cyclopropyl-ethenone (also known as acetylcyclopropane or cyclopropyl methyl ketone). The information is compiled from peer-reviewed literature and established chemical databases, offering a centralized resource for professionals in research and development. This document presents quantitative data in structured tables, details experimental methodologies where available, and visualizes key chemical processes.

Core Thermochemical Data

Cyclopropyl-ethenone, with the chemical formula C₅H₈O, is a ketone featuring a cyclopropyl ring attached to an acetyl group. Its thermochemical properties are crucial for understanding its stability, reactivity, and potential applications in chemical synthesis.

Enthalpy of Formation

The enthalpy of formation is a critical measure of a molecule's intrinsic stability. The standard enthalpy of formation for cyclopropyl-ethenone in the gaseous and liquid states is presented below.

| Thermochemical Property | Value | Phase | Reference |

| Standard Enthalpy of Formation (ΔfH°) | -115.3 ± 1.2 kJ/mol | Gas | [1] |

| Standard Enthalpy of Formation (ΔfH°) | -155.9 ± 1.4 kJ/mol | Liquid | |

| Standard Enthalpy of Combustion (ΔcH°) | -2859.3 ± 1.3 kJ/mol | Liquid |

Note: The liquid phase data is sourced from the NIST Chemistry WebBook, which cites the work of Kozina, Timofeeva, et al. (1984).

Entropy and Heat Capacity

Experimental Protocols

The determination of thermochemical data relies on precise experimental techniques. Below are summaries of the methodologies employed in the key cited studies.

Calorimetry (for Enthalpy of Formation)

The enthalpy of formation of cyclopropyl-ethenone was determined by Kozina, Timofeeva, et al. (1984) through combustion calorimetry.

Experimental Workflow:

References

An In-depth Technical Guide to the Solubility and Physical Properties of Cyclopropyl Methyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl methyl ketone, also known as acetylcyclopropane, is an organic compound with the chemical formula C₅H₈O.[1] It is a colorless to pale yellow liquid with a characteristic pungent, fruity odor.[1][2] This ketone is a versatile building block in organic synthesis, serving as a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2][3][4] Notably, it is utilized in the synthesis of antiviral drugs, antidepressants, and anti-inflammatory medications.[1] Its unique molecular structure, featuring a strained cyclopropyl ring adjacent to a carbonyl group, imparts distinct reactivity and physical properties that are of significant interest to the scientific community. This guide provides a comprehensive overview of the solubility and physical characteristics of cyclopropyl methyl ketone, complete with experimental methodologies and data presented for ease of reference.

Physical and Chemical Properties

Cyclopropyl methyl ketone is a flammable liquid, and its vapor can form explosive mixtures with air.[1][5] It is stable under normal temperatures and pressures.[3][] The key physical and chemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of Cyclopropyl Methyl Ketone

| Property | Value | References |

| Molecular Formula | C₅H₈O | [7][8] |

| Molecular Weight | 84.12 g/mol | [1][8][9][10] |

| CAS Number | 765-43-5 | [3][7] |

| Appearance | Clear colorless to slightly yellow liquid | [3][] |

| Odor | Characteristic, pungent, fruity | [1][2][11] |

| Boiling Point | 111-114 °C | [3][][8] |

| Melting Point | <-70 °C to -68 °C | [3][][8][12] |

| Density | 0.849 - 0.903 g/mL at 25 °C | [][10][13] |

| Refractive Index (n20/D) | 1.422 - 1.426 | [3][][8] |

| Flash Point | 21 °C (69.8 °F) | [3][4][7][12][14] |

| Vapor Pressure | 44.7 mmHg | [9][15] |

| Vapor Density | 2.91 (Air = 1.0) | [14] |

Solubility Profile

Cyclopropyl methyl ketone exhibits moderate solubility in water and is fully miscible with many common organic solvents.[1][13][16] Its solubility in water is a key property, distinguishing it from many other ketones with similar molecular weights. The presence of the polar ketone group allows for hydrogen bonding with water molecules, while the small hydrocarbon portion of the molecule does not overwhelmingly counteract this interaction.[17]

Table 2: Solubility of Cyclopropyl Methyl Ketone

| Solvent | Solubility | References |

| Water | Fully miscible / Very soluble / 185 g/L (20°C) | [3][8][11][13][16][18][19] |

| Ethanol | Soluble / Miscible | [1][2] |

| Diethyl Ether | Soluble / Miscible | [1][2] |

| Acetone | Soluble / Miscible | [2] |

| Chloroform | Soluble | [1] |

| Chloride Solvents | Soluble | [8] |

Experimental Protocols

The determination of the physical properties of organic compounds like cyclopropyl methyl ketone involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For cyclopropyl methyl ketone, a common method for determining the boiling point is simple distillation.[20]

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, a heating mantle, and a collection flask.

-

Sample Preparation: A known volume of cyclopropyl methyl ketone is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it stabilizes, which indicates the boiling point of the liquid. The vapor then passes into the condenser, where it is cooled and collected in the receiving flask.[20]

Determination of Density

Density, the mass per unit volume, is a fundamental physical property.

Methodology:

-

Mass Measurement: An empty, dry pycnometer (a small glass flask of known volume) is weighed accurately.

-

Volume Measurement: The pycnometer is filled with distilled water, and its mass is measured again. The mass of the water is used to calculate the exact volume of the pycnometer at a specific temperature.

-

Sample Measurement: The pycnometer is dried and filled with cyclopropyl methyl ketone, and its mass is determined.

-

Calculation: The density of the cyclopropyl methyl ketone is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a substance. It is a characteristic property of a pure compound.

Methodology:

-

Instrument: An Abbe refractometer is used for this measurement.

-

Calibration: The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of cyclopropyl methyl ketone are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale.

Determination of Solubility

Solubility tests are conducted to determine the extent to which a compound dissolves in a particular solvent.

Methodology:

-

Sample Preparation: A small, measured amount of cyclopropyl methyl ketone (e.g., 0.1 mL) is added to a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 2 mL of water) is added to the test tube.

-

Mixing: The mixture is agitated thoroughly for a few minutes.

-

Observation: The mixture is observed to see if the cyclopropyl methyl ketone has dissolved completely. If a single phase is observed, the compound is soluble. If two distinct layers remain or the solution is cloudy, it is considered insoluble or partially soluble. This process is repeated with various organic solvents.

Visualizations

Experimental Workflow for Physical Property Determination

Caption: A flowchart illustrating the general experimental workflow for determining the physical properties of a liquid organic compound.

Logical Flow for Solubility Testing

Caption: A diagram showing the logical steps involved in a qualitative solubility test for an organic compound.

References

- 1. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Cyclopropyl Methyl Ketone: An Important Organic Synthesis Intermediate [sincerechemicals.com]

- 3. Cyclopropyl Methyl Ketone CAS 765-43-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Cyclopropyl Methyl Ketone | 765-43-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Cyclopropyl methyl ketone, 98% | Fisher Scientific [fishersci.ca]

- 9. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclopropyl methyl ketone | TargetMol [targetmol.com]

- 11. Cyclopropyl methyl ketone(765-43-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. aksci.com [aksci.com]

- 13. Cyclopropyl methyl ketone | 765-43-5 [chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. Cyclopropyl methyl ketone - Hazardous Agents | Haz-Map [haz-map.com]

- 16. Cyclopropyl methyl ketone, 99% | Fisher Scientific [fishersci.ca]

- 17. docbrown.info [docbrown.info]

- 18. guidechem.com [guidechem.com]

- 19. chembk.com [chembk.com]

- 20. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Cyclopropyl Methyl Ketone: A Versatile Intermediate in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclopropyl methyl ketone (CPMK), a colorless liquid with a fruity odor, has emerged as a critical and versatile intermediate in the pharmaceutical industry.[1] Its unique chemical structure, featuring a strained three-membered cyclopropyl ring attached to a ketone functional group, imparts distinct reactivity that makes it an invaluable building block for the synthesis of complex active pharmaceutical ingredients (APIs).[2] This document provides detailed application notes and experimental protocols for the use of cyclopropyl methyl ketone in the synthesis of pharmaceutical intermediates, with a focus on the preparation of cyclopropylacetylene, a key component in antiviral drugs.

Physicochemical Properties and Safety Information

Cyclopropyl methyl ketone is a flammable organic compound with moderate solubility in water and high solubility in common organic solvents.[1] Due to its flammability and potential as a skin, eye, and respiratory irritant, appropriate safety precautions, including the use of personal protective equipment, are essential when handling this chemical.[1]

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| Boiling Point | 106-107 °C | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity | [1] |

| Solubility | Moderately soluble in water; highly soluble in organic solvents | [1] |

Applications in Pharmaceutical Synthesis

The strained cyclopropyl ring of CPMK is susceptible to various ring-opening and rearrangement reactions, while the ketone group allows for a wide range of classical carbonyl chemistry. This dual reactivity makes it a strategic starting material for introducing the cyclopropyl moiety into drug candidates, which can significantly influence their pharmacological properties. The cyclopropyl group is a feature of several approved drugs, where it can enhance potency, improve metabolic stability, and fine-tune physicochemical properties.

Cyclopropyl methyl ketone serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, including:

-

Antiviral agents: Notably, it is a precursor to cyclopropylacetylene, a key building block for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, used in the treatment of HIV.

-

Antidepressants and Anti-inflammatory medications: The cyclopropyl motif is present in several CNS-acting and anti-inflammatory drugs.

Experimental Protocols

This section provides a detailed two-step protocol for the synthesis of cyclopropylacetylene from cyclopropyl methyl ketone. This transformation is a cornerstone for the subsequent synthesis of more complex pharmaceutical ingredients.

Step 1: Synthesis of 1,1-dichloro-1-cyclopropylethane

This protocol is based on the chlorination of cyclopropyl methyl ketone using phosphorus pentachloride (PCl₅), a common method for converting ketones to geminal dichlorides.

Reaction:

Materials and Equipment:

-

Cyclopropyl methyl ketone (CPMK)

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Stirring plate and magnetic stir bar

-

Ice bath

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl fumes), suspend phosphorus pentachloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add cyclopropyl methyl ketone (1.0 equivalent) to the stirred suspension. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess PCl₅ and hydrolyze the phosphorus oxychloride.

-

Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 1,1-dichloro-1-cyclopropylethane can be purified by fractional distillation.

Expected Yield: The yield for this type of reaction can be variable, and optimization may be required.

| Reactant/Product | Molar Ratio | Key Parameters |

| Cyclopropyl methyl ketone | 1.0 | - |

| Phosphorus pentachloride | 1.2 | Added portion-wise to control exotherm |

| Dichloromethane | - | Anhydrous |

| Product: 1,1-dichloro-1-cyclopropylethane | - | Purified by distillation |

Step 2: Synthesis of Cyclopropylacetylene

This protocol describes the double dehydrohalogenation of 1,1-dichloro-1-cyclopropylethane to form cyclopropylacetylene. A strong base, such as potassium t-butoxide in dimethyl sulfoxide (DMSO), is an effective reagent for this elimination.[3]

Reaction:

Materials and Equipment:

-

1,1-dichloro-1-cyclopropylethane

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Round-bottom flask with a distillation head

-

Stirring plate and magnetic stir bar

-

Heating mantle

-

Receiving flask cooled in an ice bath

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a distillation head, dissolve potassium tert-butoxide (2.2 equivalents) in anhydrous DMSO.

-

Heat the mixture gently to ensure complete dissolution.

-

Slowly add the 1,1-dichloro-1-cyclopropylethane (1.0 equivalent) to the stirred solution.

-

The product, cyclopropylacetylene, is volatile. The reaction can be performed at a temperature that allows for the simultaneous distillation of the product as it is formed. The receiving flask should be cooled in an ice bath to efficiently collect the distillate.

-

Continue the reaction and distillation until no more product is collected.

-

The collected distillate will contain cyclopropylacetylene and potentially some solvent. The product can be further purified by redistillation.

Expected Yield: The overall yield for the two-step synthesis of cyclopropylacetylene from cyclopropyl methyl ketone is reported to be in the range of 20-25%, indicating that both steps can be challenging and require careful optimization for large-scale production.[4]

| Reactant/Product | Molar Ratio | Key Parameters |

| 1,1-dichloro-1-cyclopropylethane | 1.0 | - |

| Potassium tert-butoxide | 2.2 | Strong base for elimination |

| Dimethyl sulfoxide | - | Anhydrous polar aprotic solvent |

| Product: Cyclopropylacetylene | - | Collected by distillation |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the synthetic pathway from cyclopropyl methyl ketone to cyclopropylacetylene and a general workflow for its application in pharmaceutical synthesis.

Caption: Synthetic pathway from cyclopropyl methyl ketone to cyclopropylacetylene and its application.

Caption: Experimental workflow for the synthesis of cyclopropylacetylene from cyclopropyl methyl ketone.

References

Application Notes and Protocols for the Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclopropyl methyl ketone is a valuable organic intermediate in the synthesis of various pharmaceuticals and agrochemicals, notably in the preparation of fungicides like propiconazole.[1] One common and effective route to this ketone involves the use of α-acetyl-γ-butyrolactone as a starting material. This document provides detailed application notes and experimental protocols for the synthesis of cyclopropyl methyl ketone from α-acetyl-γ-butyrolactone, focusing on a widely practiced two-step method involving the formation of a 5-chloro-2-pentanone intermediate.

Reaction Pathway

The synthesis proceeds in two primary stages:

-

Ring-opening and Decarboxylation: α-Acetyl-γ-butyrolactone is treated with hydrochloric acid, which facilitates the opening of the lactone ring and subsequent decarboxylation to form 5-chloro-2-pentanone.

-

Intramolecular Cyclization: The resulting 5-chloro-2-pentanone undergoes a base-mediated intramolecular nucleophilic substitution to form the cyclopropyl ring of cyclopropyl methyl ketone.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported procedures for the two-step synthesis.

Table 1: Synthesis of 5-Chloro-2-pentanone from α-Acetyl-γ-butyrolactone

| Parameter | Value | Reference |

| Reactants | ||

| α-Acetyl-γ-butyrolactone | 1.0 mol (128.5 g) | [1] |

| Hydrochloric Acid (15%) | 2.0 mol (486.7 g) | [1] |

| Reaction Conditions | ||

| Temperature | 60-70°C | [1] |

| Reaction Time | 1.5 hours | [1] |

| Product | ||

| 5-Chloro-2-pentanone | 114.5 g | [1] |

| Purity (GC) | 96.18% | [1] |

| Molar Yield | 91.34% | [1] |

Table 2: Synthesis of Cyclopropyl Methyl Ketone from 5-Chloro-2-pentanone

| Parameter | Value | Reference |

| Reactants | ||

| 5-Chloro-2-pentanone | 114.5 g | [1] |

| Sodium Hydroxide (20%) | 1.28 mol (205 g) | [1] |

| Benzyltriethylammonium Chloride | 2.5 g | [1] |

| Reaction Conditions | ||

| Temperature | 90-100°C | [1] |

| Reaction Time | 1.5 hours | [1] |

| Product | ||

| Cyclopropyl Methyl Ketone | 69.9 g | [1] |

| Purity (GC) | 96.67% | [1] |

| Molar Yield | 88.04% | [1] |

| Boiling Point | 110-112°C | [2][3] |

| Refractive Index (nD25) | 1.4226 | [2][3] |

Experimental Protocols

The following are detailed experimental protocols derived from the cited literature.

Protocol 1: Synthesis of 5-Chloro-2-pentanone [1][3]

Materials:

-

α-Acetyl-γ-butyrolactone (1.0 mol, 128.5 g)

-

Concentrated Hydrochloric Acid

-

Water

-

1000 mL four-necked flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a 15% hydrochloric acid solution by adding 486.7 g of concentrated hydrochloric acid to the appropriate amount of water.

-

Begin stirring and slowly add 128.5 g (1.0 mol) of α-acetyl-γ-butyrolactone to the hydrochloric acid solution.

-

Heat the reaction mixture and maintain the temperature at 60-70°C for 1.5 hours. Carbon dioxide will be evolved during this time.

-

After the initial reaction period, set up the apparatus for distillation. Heat the mixture to distill off water and the co-boiling 5-chloro-2-pentanone. The water can be refluxed back into the reaction flask.

-

Collect the organic layer of the distillate, which is the crude 5-chloro-2-pentanone.

-

The crude product can be purified by fractional distillation. The major fraction boils at 70-72°C/20 mm Hg.

Protocol 2: Synthesis of Cyclopropyl Methyl Ketone [1][3]

Materials:

-

5-Chloro-2-pentanone (from Protocol 1)

-

Sodium Hydroxide

-

Benzyltriethylammonium chloride (optional, as a phase transfer catalyst)

-

500 mL four-necked flask

-

Mechanical stirrer

-

Thermometer

-

Simple distillation apparatus

Procedure:

-

In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a simple distillation apparatus, prepare a 20% sodium hydroxide solution by dissolving 205 g of NaOH pellets in water.

-

Add 2.5 g of benzyltriethylammonium chloride to the sodium hydroxide solution and begin stirring.

-

Quickly add the 114.5 g of 5-chloro-2-pentanone to the stirred solution.

-

Heat the reaction mixture and maintain the temperature at 90-100°C for 1.5 hours.

-

After the reaction is complete, heat the mixture to distill off water and the co-boiling cyclopropyl methyl ketone.

-

Separate the organic layer from the distillate. This is the crude cyclopropyl methyl ketone.

-

The crude product can be purified by distillation. The boiling point of cyclopropyl methyl ketone is 110-112°C.

Experimental Workflow

Alternative One-Step Synthesis Methods

While the two-step method is well-documented, one-step syntheses of cyclopropyl methyl ketone from α-acetyl-γ-butyrolactone have also been explored. These methods typically involve the use of a catalyst at high temperatures to directly convert the starting material to the final product.

One such method involves the continuous pumping of α-acetyl-γ-butyrolactone into a reaction system containing a mixed catalyst at 170-200°C, with simultaneous distillation of the cyclopropyl methyl ketone product.[4] Another approach utilizes a microwave reactor and an ionic liquid as a catalyst to promote the cracking of α-acetyl-γ-butyrolactone to cyclopropyl methyl ketone.[5] These methods may offer advantages in terms of reduced waste and simplified procedures but may require specialized equipment.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Hydrochloric acid is corrosive and should be handled with care.

-

Sodium hydroxide is caustic and can cause severe burns.

-

The organic compounds used are flammable. Avoid open flames and sources of ignition.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN113072434A - Method for preparing cyclopropyl methyl ketone by one-step method - Google Patents [patents.google.com]

- 5. Novel preparation method of cyclopropyl methyl ketone - Eureka | Patsnap [eureka.patsnap.com]